molecular formula C11H8ClFN4O3 B4329593 N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide

Cat. No.: B4329593
M. Wt: 298.66 g/mol
InChI Key: CDYXLEIIWQLEEH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, nitro, and imidazole groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the nitro group, and finally, the attachment of the chloro and fluoro-substituted phenyl group. The reaction conditions often require the use of specific reagents such as chlorinating and fluorinating agents, along with catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions. Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to apoptosis. The compound binds to the active site of these enzymes, blocking their activity and disrupting cellular processes essential for tumor growth .

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-5-nitroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4O3/c1-16-5-14-10(17(19)20)9(16)11(18)15-6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYXLEIIWQLEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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